1-(Difluoromethoxy)-2,3-dimethylbenzene
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Overview
Description
1-(Difluoromethoxy)-2,3-dimethylbenzene is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzene ring substituted with two methyl groups
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-2,3-dimethylbenzene typically involves the introduction of the difluoromethoxy group onto a pre-existing benzene ring. One common method is the reaction of 2,3-dimethylphenol with difluoromethylating agents under specific conditions. Industrial production methods often employ metal-based catalysts to facilitate the difluoromethylation process, ensuring high yield and purity .
Chemical Reactions Analysis
1-(Difluoromethoxy)-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Scientific Research Applications
1-(Difluoromethoxy)-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical stability and reactivity
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-2,3-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved often include modulation of signal transduction processes and alteration of metabolic pathways .
Comparison with Similar Compounds
1-(Difluoromethoxy)-2,3-dimethylbenzene can be compared with other fluorinated benzene derivatives, such as:
1-(Trifluoromethoxy)-2,3-dimethylbenzene: Similar in structure but with a trifluoromethoxy group, leading to different reactivity and properties.
1-(Difluoromethoxy)-4-methylbenzene: Differing in the position of the methyl group, which affects its chemical behavior.
1-(Difluoromethoxy)-2,3,4-trimethylbenzene:
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a compound of considerable interest for ongoing research and development.
Properties
IUPAC Name |
1-(difluoromethoxy)-2,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6-4-3-5-8(7(6)2)12-9(10)11/h3-5,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNPLJDIBGXLKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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